molecular formula C17H14IN3O3 B4387231 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4387231
M. Wt: 435.22 g/mol
InChI Key: OXXZADAAGXFJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to act as a fluorescent probe by binding to proteins and nucleic acids in biological systems.
Biochemical and Physiological Effects
3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and carbonic anhydrase IX. In addition, it has been shown to induce the expression of various genes, such as p53 and Bax, which are involved in apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a fluorescent probe. It has been shown to have high fluorescence intensity and specificity for binding to biological systems. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further investigate its mechanism of action and potential use as a cancer therapeutic. Another direction is to study its potential as a fluorescent probe for imaging biological systems. Additionally, further research is needed to determine its toxicity and potential limitations for use in lab experiments.

Scientific Research Applications

3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential applications in scientific research. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-iodo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O3/c1-23-14-7-5-11(6-8-14)16-20-15(24-21-16)10-19-17(22)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXZADAAGXFJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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